2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide -

2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

Catalog Number: EVT-4542651
CAS Number:
Molecular Formula: C15H13N3OS3
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 is a novel anti-aggregating agent that acts as a prodrug, metabolized in vivo to generate the active compound, SR 121566. [] This active metabolite is a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. [] SR 121787 demonstrates potent and long-acting antithrombotic activity, inhibiting ADP-induced platelet aggregation in vitro and ex vivo. []

Relevance: While SR 121787 possesses a more complex structure compared to 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide, they share a common scaffold: the 1,3-thiazole ring. [] This structural similarity highlights the importance of the thiazole moiety in the development of compounds with potential therapeutic applications, particularly in the realm of platelet aggregation inhibition and antithrombotic activity. The presence of the thiazole ring in both compounds suggests that this moiety may be crucial for interacting with biological targets relevant to these activities.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This class of compounds was synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of triethylamine. [] This reaction leads to the formation of the target compounds through a cyclization reaction. These derivatives, particularly those containing phenolic segments, exhibited notable cytotoxicity against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. []

Relevance: The N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds and 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide share a crucial structural feature: the 4-phenyl-1,3-thiazole moiety. [] This shared element suggests a potential commonality in their modes of action or interactions with biological targets. The presence of the 4-phenyl-1,3-thiazole group in compounds displaying cytotoxicity against cancer cell lines highlights its potential as a pharmacophore for anticancer drug development. It is plausible that this structural motif plays a role in interacting with specific biomolecules involved in cancer cell growth and survival.

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide

Compound Description: This series of analogues was synthesized and characterized using various spectroscopic techniques, including IR, NMR, and single crystal X-ray diffraction. [, ] Notably, these compounds exhibited promising antimicrobial activity against a range of Gram-positive, Gram-negative, and fungal species. []

Relevance: The N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues and 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide both incorporate the 4-phenyl-1,3-thiazole unit within their structures. [] This shared structural feature is noteworthy as it has been linked to antimicrobial activity in other studies, suggesting a potential role in targeting bacterial or fungal components. The observed antimicrobial activity of these analogues against a variety of microbial species emphasizes the potential of compounds containing the 4-phenyl-1,3-thiazole moiety as broad-spectrum antimicrobial agents. []

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed two crystallographically independent molecules in the asymmetric unit. [] Each molecule adopts specific conformations, with the pyrrolidine ring exhibiting an envelope conformation and the thiazole ring showing a slight twist relative to the pyrrolidine ring. [] The crystal structure is stabilized by C-H⋯π and π–π interactions between the molecules. []

Relevance: 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one is structurally analogous to 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide, with both sharing the 4-phenyl-1,3-thiazole core. [] The presence of this common scaffold in both compounds suggests potential similarities in their physicochemical properties and possible interactions with biological targets.

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP)

Compound Description: MTEP is an orally active, selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5). [] Studies in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque model of Parkinson’s disease demonstrated that MTEP effectively reduces L-DOPA-induced dyskinesia (LID) without significantly impacting the antiparkinsonian effects of L-DOPA. []

Relevance: Although MTEP lacks the 4-phenyl-1,3-thiazole core found in 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide, it highlights the significance of the thiazole ring in medicinal chemistry. [] Both compounds utilize thiazole as a central pharmacophore, suggesting its versatility in targeting diverse biological systems, including neurotransmitter receptors and potentially, enzymes or other proteins relevant to the target compound's activity.

Compound Description: This compound and its mesylate monohydrate salt have been developed as potential therapeutic agents. [, , ] The synthesis avoids the use of toxic organotin compounds or boronic acid derivatives, employing borolane reagents instead. [, ] The resulting compound exhibits improved long-term stability and favorable release kinetics. [, ]

Relevance: This compound, although structurally distinct from 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide, shares the 1,3-thiazole ring system. [, , ] This shared moiety emphasizes the importance of the thiazole ring as a common pharmacophore in medicinal chemistry. The diverse applications of compounds containing this ring system, ranging from antiviral to potential applications for the target compound, underscore the versatility of this structural motif in drug design.

{4-(4-Chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid

Compound Description: This compound exhibits polymorphism, existing in two enantiotropically-related forms with distinct crystal structures. [] The structural differences between these forms, elucidated through techniques like single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR), provide insights into the compound's physicochemical properties. []

Relevance: {4-(4-Chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid and 2-[(4-Phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide belong to the same broad chemical class of substituted 1,3-thiazole derivatives. [] This shared structural motif suggests that both compounds may exhibit similar chemical reactivity patterns and could potentially interact with related biological targets.

Properties

Product Name

2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C15H13N3OS3

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C15H13N3OS3/c1-10(13(19)18-14-16-7-8-20-14)22-15-17-12(9-21-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18,19)

InChI Key

IPIBGGXEZRHJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NC(=CS2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.